molecular formula C9H9FO B6148316 1-(4-fluorophenyl)prop-2-en-1-ol CAS No. 5724-03-8

1-(4-fluorophenyl)prop-2-en-1-ol

Cat. No.: B6148316
CAS No.: 5724-03-8
M. Wt: 152.2
InChI Key:
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Description

1-(4-Fluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H9FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and binding affinity to certain enzymes and receptors. This can lead to the modulation of biological processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)prop-2-en-1-ol stands out due to its unique combination of a fluorinated aromatic ring and an allylic alcohol group.

Properties

CAS No.

5724-03-8

Molecular Formula

C9H9FO

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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